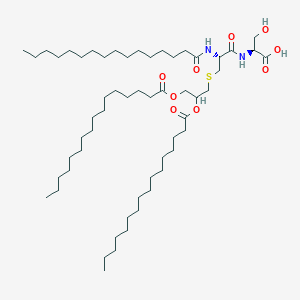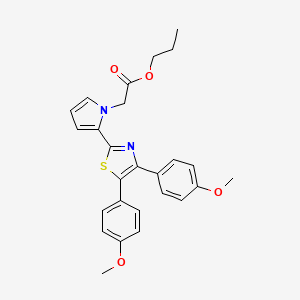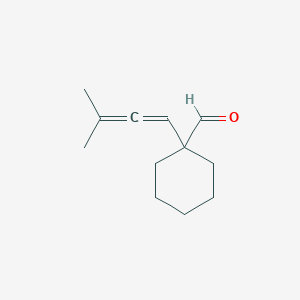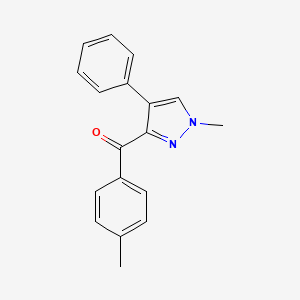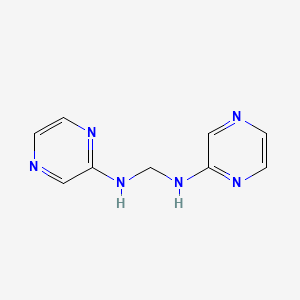
N,N'-Di(pyrazin-2-yl)methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di(pyrazin-2-yl)methanediamine is a chemical compound with the molecular formula C10H10N6 It is characterized by the presence of two pyrazine rings attached to a central methanediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di(pyrazin-2-yl)methanediamine typically involves the reaction of pyrazine-2-carboxaldehyde with methanediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2 Pyrazine-2-carboxaldehyde} + \text{Methanediamine} \rightarrow \text{N,N’-Di(pyrazin-2-yl)methanediamine} ]
Industrial Production Methods
Industrial production methods for N,N’-Di(pyrazin-2-yl)methanediamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N,N’-Di(pyrazin-2-yl)methanediamine.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di(pyrazin-2-yl)methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce pyrazine-2-ylmethanamine derivatives.
Scientific Research Applications
N,N’-Di(pyrazin-2-yl)methanediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of N,N’-Di(pyrazin-2-yl)methanediamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(4-pyridinyl)methanediamine: Similar structure but with pyridine rings instead of pyrazine rings.
N,N’-Di(1,3,4-thiadiazol-2-yl)methanediamine: Contains thiadiazole rings instead of pyrazine rings.
Uniqueness
N,N’-Di(pyrazin-2-yl)methanediamine is unique due to the presence of pyrazine rings, which impart distinct electronic and steric properties
Properties
CAS No. |
93546-94-2 |
|---|---|
Molecular Formula |
C9H10N6 |
Molecular Weight |
202.22 g/mol |
IUPAC Name |
N,N'-di(pyrazin-2-yl)methanediamine |
InChI |
InChI=1S/C9H10N6/c1-3-12-8(5-10-1)14-7-15-9-6-11-2-4-13-9/h1-6H,7H2,(H,12,14)(H,13,15) |
InChI Key |
XNKYPFCWWPVMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NCNC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


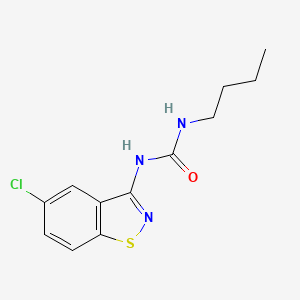
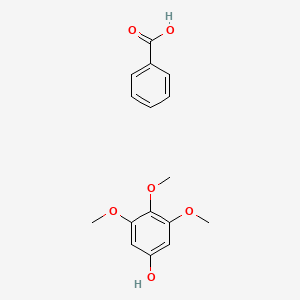
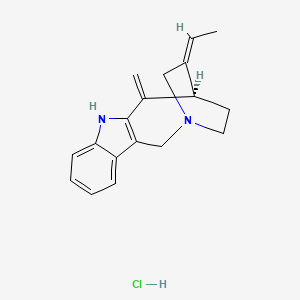
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
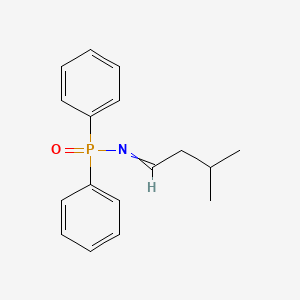
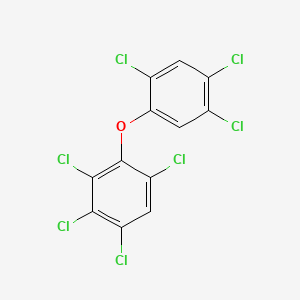
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
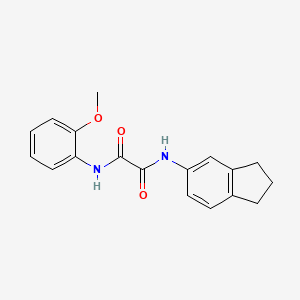
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
